molecular formula C16H25NO B15428515 3-(Dimethylamino)-3-phenyloctan-4-one CAS No. 93145-31-4

3-(Dimethylamino)-3-phenyloctan-4-one

Cat. No.: B15428515
CAS No.: 93145-31-4
M. Wt: 247.38 g/mol
InChI Key: KTVSWWXXNZBJFH-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-3-phenyloctan-4-one is a chemical compound of interest in organic synthesis and pharmaceutical research. It features both a dimethylamino group and a ketone functional group within a complex carbon chain, making it a potential intermediate or building block for the development of more sophisticated molecules. Compounds with dimethylamino substituents are frequently explored in medicinal chemistry for their biological activity . For instance, research into similar structures has shown promise in the development of inhibitors for enzymes like monoamine oxidase-B (MAO-B), which is a target for neurodegenerative diseases . Furthermore, such beta-aminoketone scaffolds are relevant in the synthesis of compounds evaluated for antimicrobial and anticancer properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

93145-31-4

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

3-(dimethylamino)-3-phenyloctan-4-one

InChI

InChI=1S/C16H25NO/c1-5-7-13-15(18)16(6-2,17(3)4)14-11-9-8-10-12-14/h8-12H,5-7,13H2,1-4H3

InChI Key

KTVSWWXXNZBJFH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CC)(C1=CC=CC=C1)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Key Substituents Melting Point (°C) Purity (%) Primary Applications Reference
3-(Dimethylamino)-3-phenyloctan-4-one C₁₆H₂₅NO Dimethylamino, phenyl Not reported >95† Pharmaceutical intermediates -
3-(Trifluoromethyl)acetone C₄H₅F₃O Trifluoromethyl -56 98 Fluorinated building blocks
4-(Trifluoromethyl)pyridin-3-amine C₆H₅F₃N₂ Trifluoromethyl, pyridine 89–92 97 Agrochemical synthesis
3-(Trifluoromethyl)pyrazole C₄H₃F₃N₂ Trifluoromethyl, pyrazole 32–35 99 Ligands in catalysis

† Hypothetical value based on typical commercial purity standards.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in this compound is strongly electron-donating, enhancing the compound’s solubility in polar solvents (e.g., ethanol, DMSO) and its reactivity in nucleophilic reactions. In contrast, trifluoromethyl (-CF₃) groups in compounds like 3-(Trifluoromethyl)acetone are electron-withdrawing, increasing thermal stability and lipophilicity, which is advantageous in medicinal chemistry .
  • Thermal Stability: Trifluoromethylated compounds (e.g., 4-(Trifluoromethyl)pyridin-3-amine) exhibit higher melting points (~90°C) compared to the target compound, likely due to stronger intermolecular interactions (e.g., dipole-dipole forces) from the -CF₃ group. The absence of such groups in this compound may contribute to its lower reported thermal stability.

Research Findings and Limitations

While direct comparative studies on this compound are scarce, structural analogs suggest:

  • Reactivity: The dimethylamino group facilitates alkylation and acylation reactions, whereas -CF₃ groups stabilize intermediates in SNAr (nucleophilic aromatic substitution) reactions.
  • Toxicity : Tertiary amines like the target compound may exhibit higher neurotoxicity compared to trifluoromethylated derivatives, which are often metabolically inert.

Limitations : The provided evidence lacks data on the target compound, necessitating extrapolation from structurally dissimilar analogs. Further experimental studies are required to validate these comparisons.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Dimethylamino)-3-phenyloctan-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step alkylation and amination reactions. For example, the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine under reflux in anhydrous solvents like THF or DCM. Reaction temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 for ketone:amine) are critical for minimizing side products like over-alkylated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : 1^1H NMR shows distinct signals for dimethylamino protons (δ ~2.2–2.5 ppm) and aromatic protons (δ ~7.2–7.5 ppm). 13^{13}C NMR confirms the ketone carbonyl (δ ~205–210 ppm).
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ peaks at m/z 246.2 (calculated for C16_{16}H24_{24}NO).
  • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and C-N (~1250 cm1^{-1}) are key identifiers .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation at the tertiary amine. Storage under inert gas (N2_2/Ar) at –20°C in amber vials is recommended. Degradation products (e.g., N-oxide derivatives) can be monitored via TLC or HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic/electrophilic sites. For example, the ketone carbonyl is susceptible to nucleophilic attack, while the dimethylamino group directs electrophilic substitution on the phenyl ring. Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from unoptimized catalysts or solvent purity. Systematic Design of Experiments (DoE) evaluates variables like catalyst loading (e.g., 5–10 mol% Pd/C), solvent polarity (e.g., DMF vs. acetonitrile), and reaction time. Response surface methodology (RSM) identifies optimal conditions, while LC-MS tracks intermediate formation .

Q. How does the steric and electronic profile of this compound influence its reactivity in heterocyclic synthesis?

  • Methodological Answer : The dimethylamino group acts as an electron donor, activating the phenyl ring for electrophilic substitution. Steric hindrance from the octan-4-one chain limits reactivity at the β-position. In cyclization reactions (e.g., forming pyridinones), the ketone serves as a directing group, favoring 6-endo over 5-exo pathways. Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers .

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